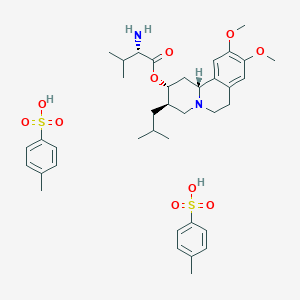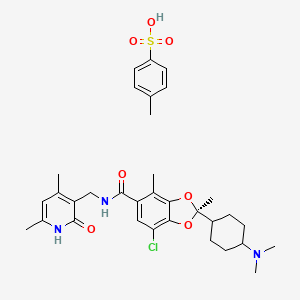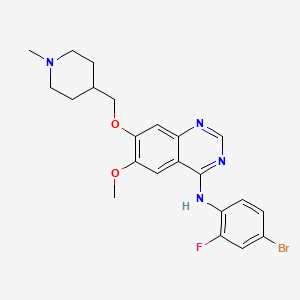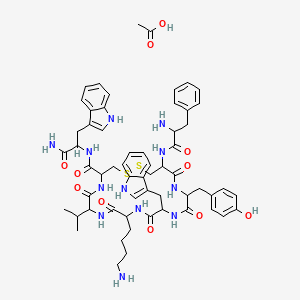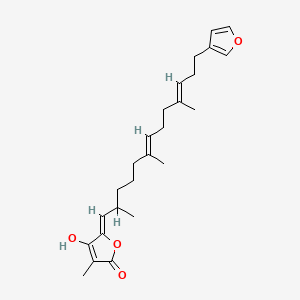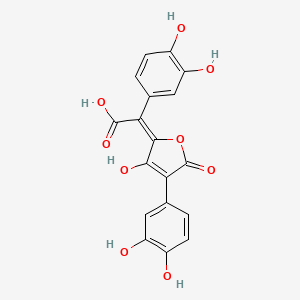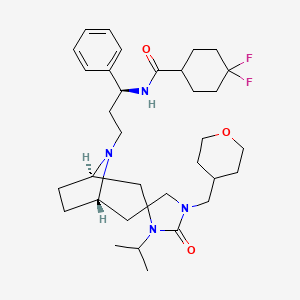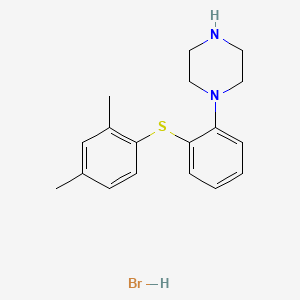
Vortioxetina hidrobromuro
Descripción general
Descripción
Vortioxetine hydrobromide is an atypical antidepressant used primarily for the treatment of major depressive disorder. It is known for its multimodal mechanism of action, which involves modulation of serotonin receptors and inhibition of serotonin reuptake. This compound is marketed under various brand names, including Brintellix and Trintellix .
Aplicaciones Científicas De Investigación
Vortioxetine hydrobromide has a wide range of scientific research applications:
Chemistry: Used in the study of serotonin receptor modulation and reuptake inhibition.
Biology: Investigated for its effects on neurotransmitter systems and brain function.
Medicine: Primarily used in the treatment of major depressive disorder. .
Industry: Utilized in the development of new antidepressant medications and formulations
Mecanismo De Acción
The mechanism of action of vortioxetine hydrobromide is complex and involves multiple pathways:
Serotonin Reuptake Inhibition: Inhibits the reuptake of serotonin by binding to the serotonin transporter.
Receptor Modulation: Acts as an agonist at 5-HT1A receptors, a partial agonist at 5-HT1B receptors, and an antagonist at 5-HT3, 5-HT1D, and 5-HT7 receptors .
Molecular Targets: Primarily targets the serotonin transporter and various serotonin receptors, leading to increased serotonin levels in the brain
Similar Compounds:
Sertraline: Another serotonin reuptake inhibitor used for depression.
Bupropion: An atypical antidepressant with a different mechanism of action.
Fluoxetine: A selective serotonin reuptake inhibitor with similar applications.
Uniqueness: Vortioxetine hydrobromide is unique due to its multimodal mechanism of action, which involves both serotonin reuptake inhibition and receptor modulation. This dual action is believed to contribute to its efficacy in treating major depressive disorder .
Safety and Hazards
Vortioxetine hydrobromide can be harmful if swallowed and may cause an allergic skin reaction. It is very toxic to aquatic life with long-lasting effects . Precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Direcciones Futuras
Research is being conducted to improve the stability of vortioxetine hydrobromide under stress conditions. One such study has explored the use of vortioxetine liposomes as a novel alternative to improve drug stability . Another study has focused on the solubility of vortioxetine based on X-ray crystallography .
Análisis Bioquímico
Biochemical Properties
Vortioxetine hydrobromide acts on the serotonin neurotransmitter system, where it modulates one or more serotonin receptors and inhibits the reuptake of serotonin . Specifically, it functions as a serotonin reuptake inhibitor (SRI) through inhibition of the serotonin transporter . It also acts as a partial agonist of the 5-HT1B receptor, an agonist of 5-HT1A, and an antagonist of the 5-HT3, 5-HT1D, and 5-HT7 receptors .
Cellular Effects
Vortioxetine hydrobromide has been found to inhibit the growth of gastric cancer cells in vitro and in vivo by targeting JAK2 and SRC . It suppresses STAT3 dimerization and nuclear translocation activity . Furthermore, it enhances the release of glutamate and inhibits the release of GABA (gamma amino butyric acid) from downstream neurons in various brain circuits such as the prefrontal cortex and hippocampus .
Molecular Mechanism
The molecular mechanism of vortioxetine hydrobromide involves its interaction with multiple targets in the serotonin system. It inhibits the serotonin transporter, leading to increased serotonin levels . Additionally, it acts as a partial agonist of the 5-HT1B receptor, an agonist of 5-HT1A, and an antagonist of the 5-HT3, 5-HT1D, and 5-HT7 receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, vortioxetine hydrobromide has shown stability over time . A novel stability-indicating method has been developed for the assay of vortioxetine hydrobromide in bulk and pharmaceutical formulations .
Dosage Effects in Animal Models
In animal models, acute and chronic administration of vortioxetine hydrobromide improves performance on objective measures that cover a broad range of cognitive domains . The effects of vortioxetine hydrobromide vary with different dosages in these models .
Metabolic Pathways
Vortioxetine hydrobromide is metabolized by cytochrome P450 enzymes and subsequently by uridine diphosphate glucuronosyltransferase . The major metabolite is pharmacologically inactive, and the minor pharmacologically active metabolite is not expected to cross the blood–brain barrier .
Transport and Distribution
Vortioxetine hydrobromide has a favorable pharmacokinetic profile with dose-proportional and linear exposure, moderate oral bioavailability, extensive tissue distribution, and a long elimination half-life .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of vortioxetine hydrobromide typically involves a multi-step process. One of the key steps is the cyclization of the piperazine ring. The process starts with 2,4-dimethyl thiophenol reacting with o-bromonitrobenzene, followed by catalytic hydrogenation, Sandmeyer reaction with piperazine, and finally, reaction with hydrobromic acid to form vortioxetine hydrobromide .
Industrial Production Methods: Industrial production methods focus on optimizing yield and purity. A new and improved synthetic route has been developed, achieving a 63% yield with 99% purity. This method involves three simple steps, with the key step being the cyclization of the piperazine ring .
Análisis De Reacciones Químicas
Types of Reactions: Vortioxetine hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often involves halogenation reactions using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Propiedades
IUPAC Name |
1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2S.BrH/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20;/h3-8,13,19H,9-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGRUFUIHGGOOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027850 | |
| Record name | Vortioxetine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
960203-27-4 | |
| Record name | Vortioxetine hydrobromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=960203-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vortioxetine hydrobromide [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960203274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vortioxetine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-[(2,4-Dimethylphenyl)thio]phenyl]piperazine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VORTIOXETINE HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKS641KOAY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



